(4S)-4-phenyl-1,3-dioxolan-2-one
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Overview
Description
(4S)-4-phenyl-1,3-dioxolan-2-one is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms and one carbon atom The compound also features a phenyl group attached to the fourth carbon atom of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-phenyl-1,3-dioxolan-2-one typically involves the reaction of phenylglyoxal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-phenyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4-phenyl-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-4-phenyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4S)-2,2-Dimethyl-1,3-dioxolan-4-yl-propanol
- 4-Vinyl-1,3-dioxolan-2-one
Uniqueness
(4S)-4-phenyl-1,3-dioxolan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it different from other dioxolane derivatives, which may have different substituents and therefore different reactivity and applications.
Properties
CAS No. |
90970-80-2 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(4S)-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m1/s1 |
InChI Key |
ZKOGUIGAVNCCKH-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(OC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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